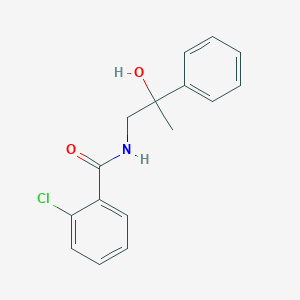
2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide” can be inferred from its name. It likely contains a benzamide core, which consists of a benzene ring attached to an amide functional group. The “2-chloro” indicates a chlorine atom attached to the second carbon of the benzene ring. The “N-(2-hydroxy-2-phenylpropyl)” suggests a 2-hydroxy-2-phenylpropyl group attached to the nitrogen atom of the amide functional group .Applications De Recherche Scientifique
Benzamide Derivatives in Scientific Research
Pharmacological Properties and Clinical Use of Metoclopramide Metoclopramide, a benzamide derivative, is utilized for its gastroprokinetic and antiemetic effects. It assists in gastro-intestinal diagnostics, treating vomiting, and managing gastro-intestinal disorders. Its mechanism involves enhancing gastro-intestinal tract motility and blocking dopamine receptors, which contributes to its antiemetic properties. Despite its benefits, it's essential to note potential side effects, particularly extrapyramidal reactions in some cases (Pinder et al., 2012).
Amyloid Imaging in Alzheimer's Disease Benzamide analogs, such as radioligands used in PET imaging for Alzheimer's disease, demonstrate the versatility of benzamide structures in medical diagnostics. These compounds bind to amyloid plaques in the brain, facilitating early detection and monitoring of disease progression (Nordberg, 2007).
Dopamine D2-Like Receptor Antagonists Eticlopride, another benzamide analog, showcases the utility of these compounds in studying dopamine receptor function and behavior. It's used as a research tool to understand the role of D2-like receptors in various behavioral and physiological processes (Martelle & Nader, 2008).
Orientations Futures
The future directions for research on “2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide” could involve further exploration of its synthesis, characterization, and potential biological activity. Given the wide range of biological activities exhibited by benzamide derivatives , this compound could be of interest in the development of new therapeutic agents.
Mécanisme D'action
Target of Action
The primary targets of 2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide are currently unknown. This compound is a derivative of benzamide , which is known to have various biological activities.
Mode of Action
Benzamide derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects . The specific interactions of this compound with its targets, and the resulting changes, are yet to be elucidated.
Biochemical Pathways
Benzamide derivatives can influence a variety of biochemical pathways, depending on their specific structure and targets
Pharmacokinetics
The pharmacokinetics of 2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-documented. The impact of these properties on the compound’s bioavailability is also unknown. Benzamide derivatives can have diverse pharmacokinetic properties, depending on their specific structure .
Result of Action
Benzamide derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Factors such as pH, temperature, and the presence of other compounds can potentially influence the action of benzamide derivatives .
Propriétés
IUPAC Name |
2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-16(20,12-7-3-2-4-8-12)11-18-15(19)13-9-5-6-10-14(13)17/h2-10,20H,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUADNTZFGLMGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1Cl)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

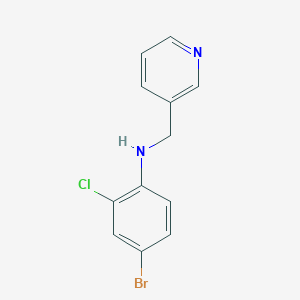
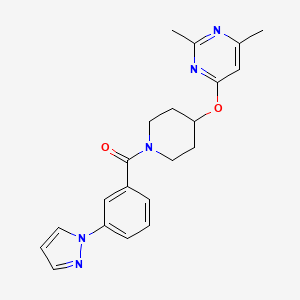
![5-(tert-Butyl) 2-ethyl 4-oxo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-2,5(6H)-dicarboxylate](/img/structure/B2817132.png)
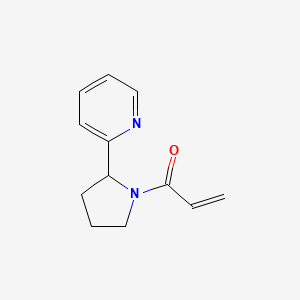
![Methyl (E)-4-oxo-4-[[(3R,4R)-4-(1-phenylpyrazol-4-yl)oxyoxolan-3-yl]amino]but-2-enoate](/img/structure/B2817135.png)

![3-benzyl-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2817137.png)
![N-(2,5-dimethoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2817138.png)
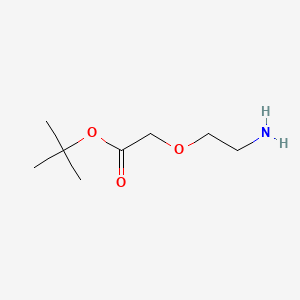
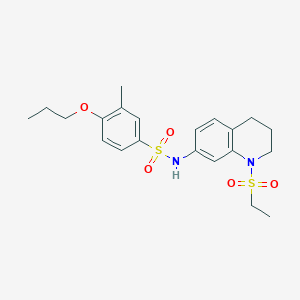
![[5-Methyl-2-(1H-tetrazol-1-yl)phenyl]amine hydrochloride](/img/structure/B2817148.png)
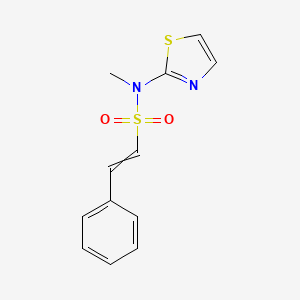
![(2S)-2-[(N-Methyl-L-alpha-aspartyl)amino]-3-phenylpropionic acid 1-methyl ester](/img/structure/B2817150.png)
![4-piperidin-1-ylsulfonyl-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2817151.png)